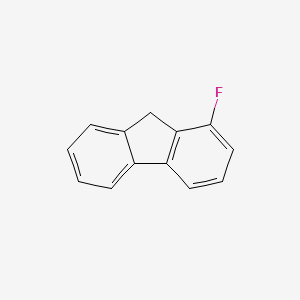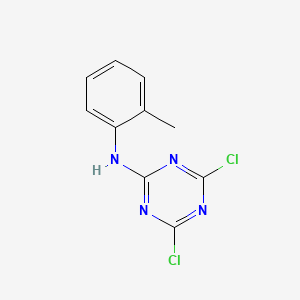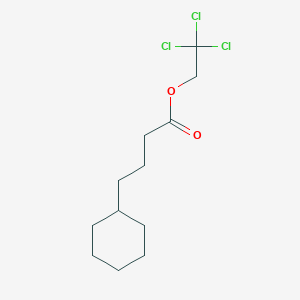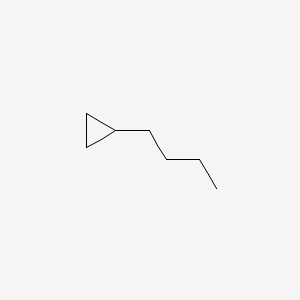
Butylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylcyclopropane can be synthesized through several methods. One common approach involves the reaction of butylmagnesium bromide with cyclopropyl bromide in the presence of a suitable catalyst. Another method includes the cyclopropanation of 1-butene using a carbene precursor such as diazomethane under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents or organolithium compounds to facilitate the cyclopropanation process. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Butylcyclopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring or the butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed:
Oxidation: Butylcyclopropanol or butylcyclopropanone.
Reduction: Butane and cyclopropane.
Substitution: Halogenated derivatives such as butylcyclopropyl chloride.
Scientific Research Applications
Butylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: Research explores its potential as a building block for biologically active molecules.
Medicine: Investigations are ongoing into its use in drug design and synthesis.
Industry: It serves as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism by which butylcyclopropane exerts its effects involves the interaction of the cyclopropane ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. The molecular pathways involved include the formation of reactive intermediates that can undergo further transformations .
Comparison with Similar Compounds
Cyclopropane: The simplest cycloalkane, used as an anesthetic.
Cyclobutane: A four-membered ring compound with different reactivity.
Cyclopentane: A five-membered ring compound with less strain and different chemical properties.
Uniqueness of Butylcyclopropane: this compound is unique due to the combination of the cyclopropane ring’s strain and the butyl group’s flexibility.
Properties
CAS No. |
930-57-4 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
butylcyclopropane |
InChI |
InChI=1S/C7H14/c1-2-3-4-7-5-6-7/h7H,2-6H2,1H3 |
InChI Key |
SXZVSSJONMPJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


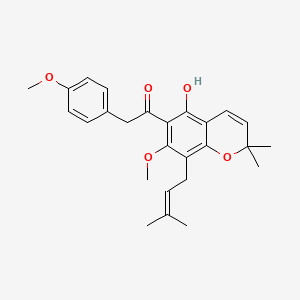
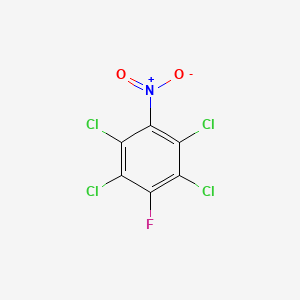
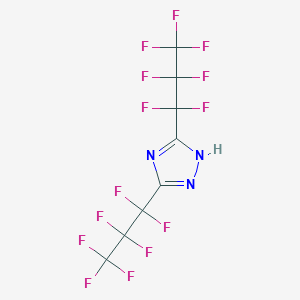
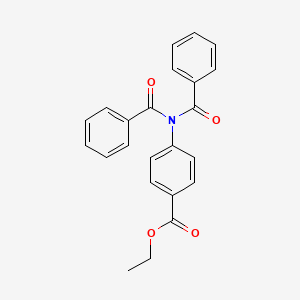
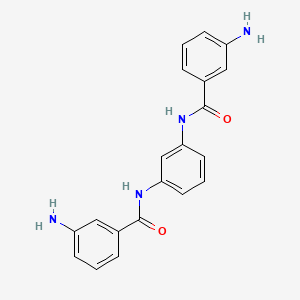
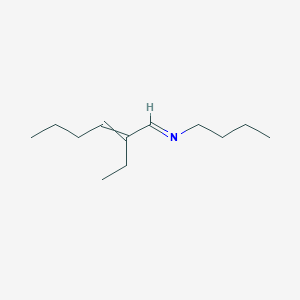
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
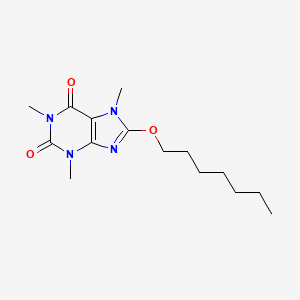
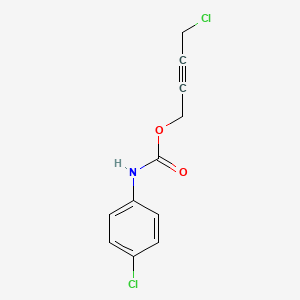
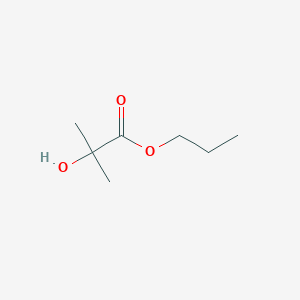
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
